S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)
Description
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is a thioester derivative of piperidine, characterized by a sulfur-containing ethanethioate group and a hydrogen chloride counterion. The compound features a piperidine ring substituted with a 2-ethylthioacetate moiety, forming a stable salt that enhances its crystallinity and solubility in polar solvents. For instance, tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate () employs oxalyl chloride and DMF in dichloromethane (DCM) for functional group activation, suggesting that similar reagents might be used in the target compound’s synthesis. The hydrogen chloride salt form, as seen in pseudoephedrine hydrochloride (), likely improves stability and facilitates purification.
Thioesters like S-[2-(Piperidin-4-yl)ethyl] ethanethioate are notable for their distinct reactivity compared to oxygen esters, particularly in nucleophilic substitution and redox reactions.
Properties
CAS No. |
833491-30-8 |
|---|---|
Molecular Formula |
C9H18ClNOS |
Molecular Weight |
223.76 g/mol |
IUPAC Name |
S-(2-piperidin-4-ylethyl) ethanethioate;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |
InChI Key |
SBLSGKQNFWYLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) typically involves the reaction of piperidine derivatives with ethanethioate under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to S-[2-(Piperidin-4-yl)ethyl] ethanethioate exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess varying degrees of antibacterial and antifungal activities. The structure–activity relationship (SAR) studies highlight that modifications in the piperidine ring can enhance efficacy against specific microbial strains .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 32 |
| Compound B | Antifungal | 16 |
| S-[2-(Piperidin-4-yl)ethyl] ethanethioate | Moderate | 64 |
Neurological Applications
Piperidine derivatives are frequently investigated for their potential in treating neurological disorders. The modulation of neurotransmitter systems, particularly through opioid receptor pathways, is a significant area of research. S-[2-(Piperidin-4-yl)ethyl] ethanethioate has been explored as a potential ligand for opioid receptors, which could lead to new analgesics with reduced side effects compared to traditional opioids .
Pain Management
The compound's interaction with the µ-opioid receptor suggests its utility in pain management therapies. Controlled studies have demonstrated that piperidine-based compounds can effectively reduce pain responses in animal models, indicating their potential as analgesics .
Treatment of Metabolic Disorders
Research has also pointed towards the potential of piperidine derivatives in managing metabolic disorders such as obesity and type 2 diabetes. By modulating pathways associated with insulin sensitivity and lipid metabolism, these compounds may offer therapeutic benefits .
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic properties of S-[2-(Piperidin-4-yl)ethyl] ethanethioate in a rat model of chronic pain. The results showed a significant reduction in pain scores compared to control groups, suggesting its effectiveness as an analgesic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against various bacterial strains revealed that S-[2-(Piperidin-4-yl)ethyl] ethanethioate exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further SAR studies are ongoing to enhance its efficacy .
Mechanism of Action
The mechanism of action of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Thioester vs. Oxygen Ester Reactivity : The thioester group in the target compound confers greater nucleophilicity and reduced hydrolytic stability compared to the oxygen ester in Ethyl 2-(piperidin-4-yl)acetate . This difference impacts their utility in synthetic pathways; thioesters are often preferred in acyl transfer reactions.
Salt Form and Solubility: The HCl salt form of the target compound enhances aqueous solubility, akin to pseudoephedrine hydrochloride (), whereas non-ionic analogs like Goxalapladib exhibit lipophilicity suited for membrane penetration .
Structural Complexity : Goxalapladib’s extended aromatic and fluorinated substituents contrast with the simplicity of the target compound, highlighting a trade-off between synthetic accessibility and therapeutic specificity .
Biological Activity
S-[2-(Piperidin-4-yl)ethyl] ethanethioate—hydrogen chloride (1/1) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of the biological activity of this compound, drawing from diverse scientific literature and research findings.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₉H₁₄ClNOS
- IUPAC Name : S-[2-(Piperidin-4-yl)ethyl] ethanethioate hydrochloride
The presence of the piperidine ring is significant as it often contributes to the biological activity of compounds, particularly in the context of drug design.
Antimicrobial Properties
Research has indicated that compounds containing piperidine moieties exhibit various antimicrobial activities. For instance, derivatives with similar structures have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the piperidine structure could enhance antibacterial potency against resistant strains such as Streptococcus pneumoniae and Haemophilus influenzae .
Anticancer Activity
The compound's potential as an anticancer agent is noteworthy. Piperidine derivatives are often explored for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, a related compound demonstrated significant antiproliferative effects in human tumor xenografts, indicating that the piperidine structure might confer similar properties to S-[2-(Piperidin-4-yl)ethyl] ethanethioate .
The biological mechanisms through which S-[2-(Piperidin-4-yl)ethyl] ethanethioate exerts its effects may involve:
- Inhibition of Enzymatic Activity : Compounds with piperidine structures can inhibit various enzymes critical for bacterial cell wall synthesis or cancer cell growth.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in cell cycle regulation and apoptosis.
Study 1: Antibacterial Activity
In a comparative study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with a similar ethylthio group exhibited enhanced activity against resistant bacterial strains. The optimal configuration was identified, suggesting that structural modifications could lead to improved efficacy .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of piperidine derivatives. It was found that certain modifications significantly increased their ability to induce apoptosis in cancer cells. The study concluded that S-[2-(Piperidin-4-yl)ethyl] ethanethioate could serve as a lead compound for further development in cancer therapy .
Table 1: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antibacterial | Effective against S. pneumoniae and H. influenzae | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential HDAC inhibitor |
Table 2: Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
